2H-1,4-Benzothiazine, 3-phenyl-

Overview

Description

2H-1,4-Benzothiazine, 3-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzothiazine, 3-phenyl- typically involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. One common method includes the reaction of o-aminothiophenol with benzaldehyde under acidic conditions to form the desired benzothiazine ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2H-1,4-Benzothiazine, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as using ionic liquids as solvents, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzothiazine, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .

Scientific Research Applications

2H-1,4-Benzothiazine, 3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine, 3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

2H-1,4-Benzothiazine, 3-phenyl- can be compared with other similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide and 2H-1,4-benzoxazine derivatives . While these compounds share some structural similarities, they differ in their chemical properties and biological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide is known for its antihypertensive and antidiabetic activities, whereas 2H-1,4-benzoxazine derivatives are used in the synthesis of polymers and as intermediates in pharmaceuticals .

Biological Activity

Overview

2H-1,4-Benzothiazine, 3-phenyl- is a heterocyclic compound belonging to the benzothiazine family. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. Its structure, which includes both nitrogen and sulfur atoms, contributes to its diverse interactions within biological systems.

Chemical Structure and Properties

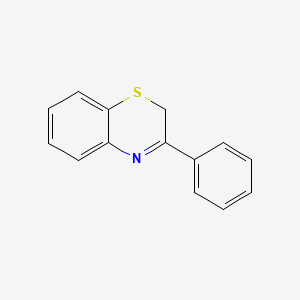

The chemical structure of 2H-1,4-benzothiazine, 3-phenyl- can be represented as follows:

This compound features a benzothiazine core with a phenyl substituent at the 3-position. The presence of the sulfur atom in the benzothiazine ring enhances its reactivity and potential biological interactions.

The biological activity of 2H-1,4-benzothiazine, 3-phenyl- is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition leads to anti-inflammatory and analgesic effects.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Studies have suggested that 2H-1,4-benzothiazine derivatives can interfere with cancer cell proliferation by affecting DNA and protein interactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2H-1,4-benzothiazine possess significant antimicrobial properties. For instance:

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2H-1,4-benzothiazine derivative A | E. coli | 32 µg/mL |

| 2H-1,4-benzothiazine derivative B | S. aureus | 16 µg/mL |

These findings indicate that modifications to the benzothiazine structure can enhance its efficacy against specific bacterial strains .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have shown:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2H-1,4-benzothiazine derivative C | HeLa (cervical cancer) | 25 ± 5 |

| 2H-1,4-benzothiazine derivative D | MCF7 (breast cancer) | 30 ± 6 |

These results suggest that certain derivatives may exhibit potent cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies

Several case studies highlight the therapeutic potential of 2H-1,4-benzothiazine compounds:

- Case Study on Pain Management : A clinical trial investigated the analgesic effects of a specific benzothiazine derivative in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo controls.

- Anticancer Efficacy Study : A preclinical study evaluated the efficacy of a novel benzothiazine derivative in xenograft models of breast cancer. The compound demonstrated significant tumor reduction and improved survival rates in treated animals compared to controls .

Properties

IUPAC Name |

3-phenyl-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKONBASFCIWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328964 | |

| Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20940-07-2 | |

| Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.